1-(2-chlorobenzyl)-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
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Description
1-(2-chlorobenzyl)-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C22H18Cl2N6O2 and its molecular weight is 469.33. The purity is usually 95%.
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Scientific Research Applications
Receptor Binding Affinity and Pharmacological Evaluation
The synthesis of 8-aminoalkyl derivatives of purine-2,6-dione, including compounds similar in structure to 1-(2-chlorobenzyl)-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione, has been explored for their affinity and selectivity towards 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds display potential psychotropic activities, with certain derivatives producing antidepressant-like and anxiolytic-like effects in in vivo models, highlighting the therapeutic potential in mood disorder treatments Chłoń-Rzepa et al., 2013.
Antiviral Activity
Research into imidazo[1,2-a]-s-triazine nucleosides, structurally related to the compound of interest, has led to the discovery of moderate antiviral activities against specific strains of viruses at non-toxic dosage levels. This indicates a potential for developing new classes of antiviral agents based on the structural framework of this compound Kim et al., 1978.
Synthesis and Reactivity
The exploration of the chemical synthesis and reactivity of triazino and triazolo[4,3-e]purine derivatives, including those similar to this compound, has yielded compounds with noteworthy anticancer, anti-HIV-1, and antimicrobial activities. Such studies underscore the versatility of this chemical framework for the development of novel therapeutic agents Ashour et al., 2012.
Molecular Recognition
Poly(vinyldiaminotriazine), a polymer that can be related to the triazine component of this compound, shows efficient binding to pyrimidine derivatives through hydrogen bonding. This property is significant for the molecular recognition of nucleic acid bases and their derivatives, suggesting applications in biochemical sensing and nucleic acid research Asanuma et al., 1998.
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N6O2/c1-27-19-18(20(31)28(2)22(27)32)29-12-17(13-7-9-15(23)10-8-13)26-30(21(29)25-19)11-14-5-3-4-6-16(14)24/h3-10H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYANSNOWLWPSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CC4=CC=CC=C4Cl)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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